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Compound of Interest

Compound Name: (R)-BINAP

Cat. No.: B118720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
BINAP [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl] complexes, a cornerstone of

asymmetric catalysis. The unique C₂-symmetric, atropisomeric structure of (R)-BINAP imparts

a well-defined chiral environment upon coordination to a metal center, enabling high

enantioselectivity in a wide range of chemical transformations. This document is designed to be

a practical resource, offering tabulated spectroscopic data for easy comparison, detailed

experimental protocols for key analytical techniques, and visualizations of relevant catalytic

cycles.

Data Presentation: Spectroscopic Data of (R)-BINAP
Complexes
The following tables summarize key spectroscopic data for a variety of (R)-BINAP-metal

complexes, providing a comparative reference for researchers.

Table 1: ³¹P NMR Spectroscopic Data
The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus

atom and the coordination geometry of the complex.
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Complex Solvent
Chemical Shift (δ)
[ppm]

Coupling Constant
(J) [Hz]

(R)-BINAP CDCl₃ -1.5 -

[RuCl₂((R)-

BINAP)]₂(NEt₃)
CDCl₃ 42.5 (d), 48.9 (d) J(P-P) = 46

[Rh((R)-BINAP)

(COD)]BF₄
CD₂Cl₂ 14.8 (d) J(Rh-P) = 147

[PdCl₂((R)-BINAP)] CDCl₃ 23.6 -

[Au₂Cl₂((R)-BINAP)] CDCl₃ 29.7 -

Table 2: ¹H NMR Spectroscopic Data (Aromatic Region)
The ¹H NMR spectra of (R)-BINAP complexes exhibit complex multiplets in the aromatic region

due to the numerous phenyl and naphthyl protons. The chemical shifts are influenced by the

metal center and the overall geometry of the complex.

Complex Solvent
Aromatic Proton Chemical
Shifts (δ) [ppm]

(R)-BINAP CDCl₃ 6.8 - 8.0

[RuCl₂((R)-BINAP)]₂(NEt₃) CD₂Cl₂ 6.5 - 8.2

[Rh((R)-BINAP)(COD)]BF₄ CD₂Cl₂ 6.7 - 8.1

[PdCl₂((R)-BINAP)] CDCl₃ 7.0 - 8.3

Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy is a valuable tool for identifying characteristic vibrational modes of the (R)-
BINAP ligand and other functional groups within the complex.
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Complex
Key Vibrational Bands (ν)
[cm⁻¹]

Assignment

(R)-BINAP 3055, 1480, 1435, 695 P-Ph, C=C (aromatic)

[RuCl₂((R)-BINAP)]₂(NEt₃) ~1435 P-Ph stretch

[PdCl₂((R)-BINAP)] ~515 Pd-P stretch

Table 4: UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within the (R)-BINAP
complexes. The absorption maxima can be influenced by the metal, its oxidation state, and the

coordination environment.

Complex Solvent
λ_max [nm] (ε
[M⁻¹cm⁻¹])

Assignment

(R)-BINAP THF ~280, ~330 π-π* (naphthyl)

[Pd((R)-BINAP)

(OAc)₂]
CH₂Cl₂ ~340

Ligand-to-metal

charge transfer

(LMCT)

[Rh((R)-BINAP)

(COD)]BF₄
CH₂Cl₂ ~350, ~430 d-d transitions, LMCT

Table 5: Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy is a powerful technique for studying chiral molecules. The Cotton effects

observed in the CD spectra of (R)-BINAP complexes are characteristic of their atropisomeric

chirality and can be influenced by the metal and solvent.
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Complex Solvent λ [nm] (Δε or [θ])

(R)-BINAP CH₂Cl₂
Positive Cotton effect ~235

nm, negative ~260 nm

[Pd((R)-BINAP)(OTf)₂] CH₂Cl₂
Multiple Cotton effects in the

250-350 nm region

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of (R)-BINAP complexes

are crucial for reproducible research.

Synthesis of [RuCl₂((R)-BINAP)]₂(NEt₃)
This protocol outlines the synthesis of a widely used ruthenium precatalyst for asymmetric

hydrogenation.

Materials:

[Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)

(R)-BINAP

Toluene, anhydrous

Triethylamine (NEt₃), anhydrous

Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), add (R)-BINAP (1.05 eq) to a

suspension of [Ru(cod)Cl₂]n (1.0 eq) in anhydrous toluene.

Heat the mixture to reflux for 4-6 hours. The solution will typically turn from a yellow

suspension to a brown solution.

Cool the reaction mixture to room temperature.

Add anhydrous triethylamine (2.5 eq) and stir for 30 minutes.
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Reduce the volume of the solvent under vacuum to induce precipitation.

Filter the resulting brown solid, wash with cold toluene and then pentane, and dry under

vacuum.

The product, [RuCl₂((R)-BINAP)]₂(NEt₃), is an air-sensitive solid and should be stored under

an inert atmosphere.

Spectroscopic Analysis Protocols
Sample Preparation (for air-sensitive complexes):

In a glovebox or using Schlenk techniques, weigh the (R)-BINAP complex (typically 5-10

mg) into an NMR tube.

Add the desired deuterated solvent (e.g., CDCl₃, CD₂Cl₂, C₆D₆; ~0.6 mL), which has been

previously degassed and stored over molecular sieves.

Cap the NMR tube securely.

If a sealed tube is required for long-term or variable-temperature studies, the sample can be

flame-sealed under vacuum.

³¹P NMR Acquisition:

Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P

(e.g., 162 MHz on a 400 MHz instrument).

Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

Technique: Proton-decoupled ³¹P{¹H} NMR is typically used to obtain sharp singlets or

doublets.

Parameters: Adjust the spectral width to cover the expected chemical shift range for

phosphine ligands and their complexes (e.g., -50 to 150 ppm). A relaxation delay of 2-5

seconds is generally sufficient.

¹H NMR Acquisition:
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Spectrometer: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reference: The residual solvent peak is typically used as an internal reference (e.g., CDCl₃

at δ = 7.26 ppm).

Parameters: A standard ¹H NMR acquisition protocol is used. The aromatic region (typically

6.5-8.5 ppm) should be carefully integrated and analyzed.

Attenuated Total Reflectance (ATR)-FTIR:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid (R)-BINAP complex onto the ATR crystal, ensuring good

contact.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the absorbance spectrum.

Solvent: Choose a UV-transparent solvent in which the complex is soluble and stable (e.g.,

dichloromethane, acetonitrile, THF).

Blank: Use a cuvette filled with the pure solvent to record a baseline correction.

Sample Preparation: Prepare a dilute solution of the (R)-BINAP complex of a known

concentration. The concentration should be adjusted so that the maximum absorbance is

within the linear range of the spectrophotometer (typically < 1.5).

Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-800 nm).

Sample Preparation: Prepare a solution of the (R)-BINAP complex in a suitable, transparent

solvent. The concentration and path length of the cuvette should be chosen to maintain an

absorbance of less than 1.0 at the wavelength of interest to avoid saturation of the detector.

Blank: Record the spectrum of the solvent in the same cuvette to be used for the sample.
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Acquisition: Record the CD spectrum of the sample over the desired wavelength range. The

instrument measures the difference in absorbance of left and right circularly polarized light

(ΔA).

Data Conversion: The raw data (ΔA) is often converted to molar ellipticity ([θ]) using the

following equation: [θ] = (ΔA × 100 × M) / (c × l), where M is the molar mass, c is the

concentration in g/L, and l is the path length in cm.

Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key catalytic cycles and

workflows involving (R)-BINAP complexes.

Asymmetric Hydrogenation of a Prochiral Ketone
This diagram illustrates the generally accepted mechanism for the asymmetric hydrogenation

of a ketone catalyzed by a Ru-(R)-BINAP-diamine complex.
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Catalytic Cycle

[RuCl₂((R)-BINAP)(diamine)] [RuH₂((R)-BINAP)(diamine)]
 H₂, Base

{Substrate-Catalyst Complex}

 + Ketone

Transition StateHydride Transfer

{Product-Catalyst Complex}

 - Chiral Alcohol
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Heck Reaction Cycle

Pd(0)L₂
(L = (R)-BINAP)

Oxidative Addition
[Ar-Pd(II)-X]L₂

+ Ar-X

Alkene Coordination

+ Alkene

Migratory Insertion

β-Hydride Elimination

Reductive Elimination

- Product

+ Base
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Synthesis of (R)-BINAP Complex

Purification and Isolation

NMR Spectroscopy

³¹P NMR ¹H NMR
IR Spectroscopy UV-Vis Spectroscopy CD Spectroscopy

Structure Elucidation & Data Analysis

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Data for (R)-BINAP Complexes: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118720#spectroscopic-data-for-r-binap-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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